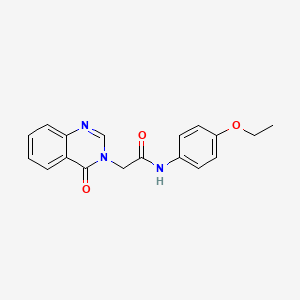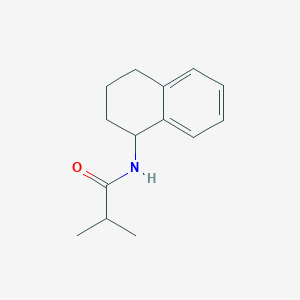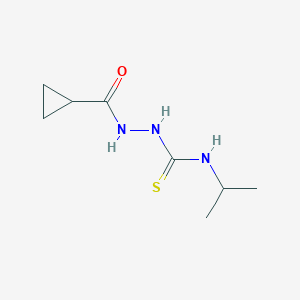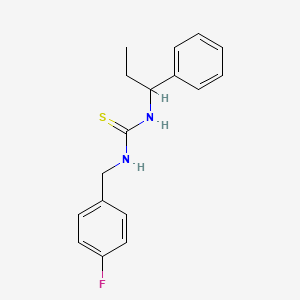
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that has been synthesized through various methods and has shown remarkable properties in scientific research.
Wirkmechanismus
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide inhibits the activity of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the production of prostaglandins. The inhibition of these enzymes results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown remarkable biochemical and physiological effects in various studies. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to possess anti-cancer properties and has been studied for its potential as a prodrug for the treatment of cancer. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has also been shown to possess antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has several advantages for lab experiments, including its high solubility in water, which makes it easy to administer to animals. It also has a low toxicity profile, which makes it safe for use in animal studies. However, 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has some limitations, including its short half-life, which limits its effectiveness in vivo. It also has poor bioavailability, which limits its ability to reach target tissues.
Zukünftige Richtungen
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown significant potential in various fields of scientific research, and future studies should focus on its potential as a prodrug for the treatment of cancer and other diseases. Future studies should also focus on improving its bioavailability and half-life to increase its effectiveness in vivo. Other future directions include studying its potential as an anti-inflammatory and analgesic agent and exploring its antioxidant properties in more detail.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as a prodrug for the treatment of cancer and other diseases. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown to be effective in inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIVDMICLCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)

![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)



![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)